Methyl (3-cyanophenyl)acetate
Overview
Description
Methyl (3-cyanophenyl)acetate is an organic compound with the molecular formula C10H9NO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a cyano group at the 3-position and an ester group at the alpha position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3-cyanophenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 3-cyanophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 3-cyanobenzyl chloride with sodium methoxide in methanol. This nucleophilic substitution reaction results in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-cyanophenyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-cyanophenylacetic acid and methanol.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: 3-cyanophenylacetic acid and methanol.
Reduction: Methyl (3-aminophenyl)acetate.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl (3-cyanophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3-cyanophenyl)acetate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the ester and cyano functional groups. These groups can undergo nucleophilic attack, reduction, and other reactions, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3-chlorophenyl)acetate
- Methyl (3-methylphenyl)acetate
- Methyl (3-hydroxyphenyl)acetate
Comparison
Methyl (3-cyanophenyl)acetate is unique due to the presence of the cyano group, which imparts distinct reactivity compared to other similar compounds. For example, the cyano group can undergo reduction to form amines, which is not possible with compounds like methyl (3-chlorophenyl)acetate. Additionally, the electronic effects of the cyano group influence the compound’s reactivity in substitution and addition reactions.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of complex molecules
Properties
IUPAC Name |
methyl 2-(3-cyanophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEWFZYSRHJDRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363838 | |
Record name | Methyl (3-cyanophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52798-00-2 | |
Record name | Methyl (3-cyanophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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